molecular formula C8H11F3N4O2 B12843938 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate

3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate

Katalognummer: B12843938
Molekulargewicht: 252.19 g/mol
InChI-Schlüssel: BLSBRQYOAMQVEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate is a compound that combines the structural features of azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetate group enhances its chemical stability and solubility, making it a valuable intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine-pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-1H-pyrazol-5-amine xtrifluoroacetate stands out due to its unique combination of azetidine and pyrazole rings, along with the trifluoroacetate group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H11F3N4O2

Molekulargewicht

252.19 g/mol

IUPAC-Name

5-(azetidin-3-yl)-1H-pyrazol-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N4.C2HF3O2/c7-6-1-5(9-10-6)4-2-8-3-4;3-2(4,5)1(6)7/h1,4,8H,2-3H2,(H3,7,9,10);(H,6,7)

InChI-Schlüssel

BLSBRQYOAMQVEF-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=CC(=NN2)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.